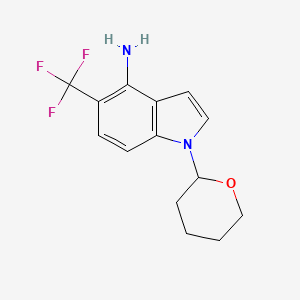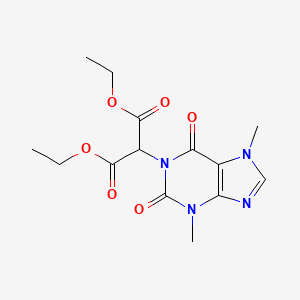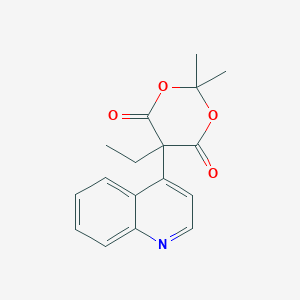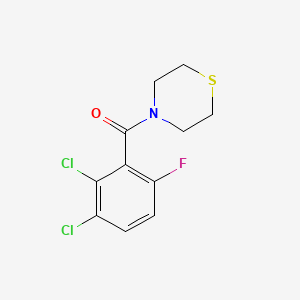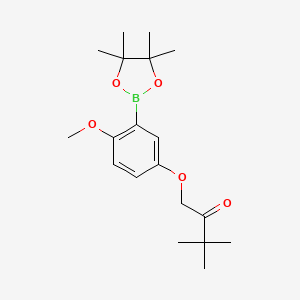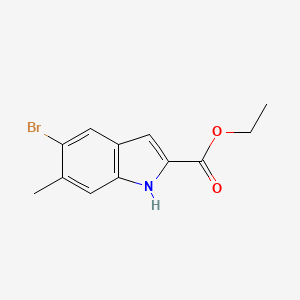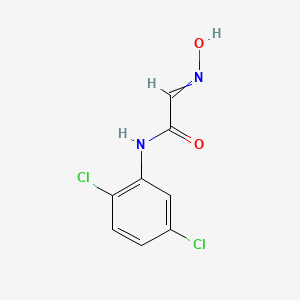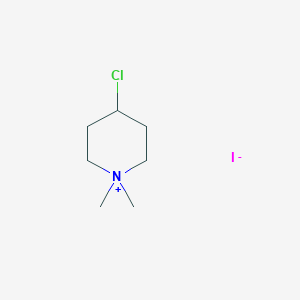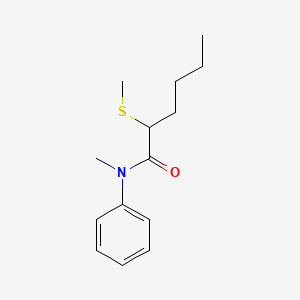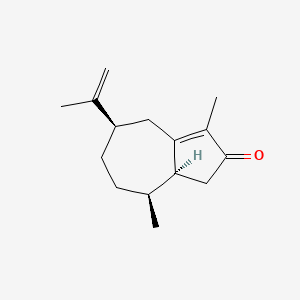
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one is a guaian-type sesquiterpene, a class of naturally occurring organic compounds. This compound was isolated from the powdered roots of Wikstroemia indica, a plant known for its medicinal properties . Sesquiterpenes like this compound are known for their diverse biological activities, making them of significant interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one can be isolated from natural sources such as the roots of Wikstroemia indica using methanol extraction . The powdered roots are subjected to methanol extraction, followed by chromatographic separation to isolate the compound. The structure of the compound is confirmed through spectral data analysis, including NMR and mass spectrometry .
Industrial Production Methods: Currently, there is limited information on the industrial production methods for this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production.
Análisis De Reacciones Químicas
Types of Reactions: 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one has several scientific research applications due to its biological activities. It has been studied for its cytotoxic properties against tumor cell lines, making it a potential candidate for cancer research . Additionally, its anti-inflammatory and antimicrobial activities have been explored, highlighting its potential use in developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells. It interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of tumor cell growth .
Comparación Con Compuestos Similares
1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one is unique compared to other similar guaian-type sesquiterpenes due to its specific structural features and biological activities. Similar compounds include oleodaphnal and other guaian-type sesquiterpenes isolated from Wikstroemia indica
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(5R,8S,8aS)-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)14(13)7-12/h10,12-13H,1,5-8H2,2-4H3/t10-,12+,13-/m0/s1 |
Clave InChI |
CESATEXQMONATC-UHTWSYAYSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C |
SMILES canónico |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


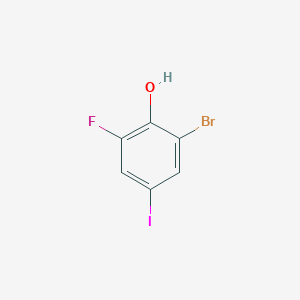
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
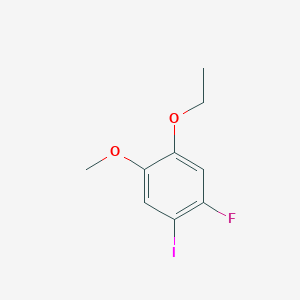
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
